An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine: Chemical Properties, Structure, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Methylsulfonyl)piperidine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 4-(Methylsulfonyl)piperidine. This compound is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.
Chemical Properties and Structure
4-(Methylsulfonyl)piperidine is a six-membered heterocyclic amine. The electron-withdrawing methylsulfonyl group at the 4-position influences the physicochemical properties of the piperidine ring, which can be crucial for modulating the pharmacokinetic and binding properties of drug candidates.[1]
Physicochemical Properties
The key physicochemical properties of 4-(Methylsulfonyl)piperidine and its commonly used hydrochloride salt are summarized in the table below.
| Property | 4-(Methylsulfonyl)piperidine | 4-(Methylsulfonyl)piperidine Hydrochloride | Reference(s) |
| CAS Number | 290328-55-1 | 479611-96-6 | [2][3] |
| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S | [2][3] |
| Molecular Weight | 163.24 g/mol | 199.70 g/mol | [2][4] |
| Boiling Point | 336.9°C | Not available | [2] |
| Melting Point | Not available | 271-272°C | [5] |
| Solubility | General piperidine derivatives are highly soluble in water and various organic solvents like alcohols and ethers, but have limited solubility in nonpolar solvents such as hexane.[6] Specific quantitative data for 4-(Methylsulfonyl)piperidine is not readily available. The hydrochloride salt is expected to have good aqueous solubility. | Easily soluble in water.[1] | |
| pKa | The pKa of the conjugate acid of piperidine is 11.22.[7] The electron-withdrawing sulfonyl group is expected to lower the basicity of the piperidine nitrogen, thus lowering the pKa of its conjugate acid. Specific experimental data for 4-(Methylsulfonyl)piperidine is not readily available. | Not available | |
| Appearance | Solid (inferred from related compounds) | Colorless prism crystals | [5] |
| Storage | 2-8°C, under inert atmosphere, protected from light.[2][8] | Room Temperature, sealed in dry conditions.[1] |
Molecular Structure
The structure of 4-(Methylsulfonyl)piperidine consists of a piperidine ring with a methylsulfonyl (-SO₂CH₃) group attached to the carbon at the 4-position. The piperidine ring typically adopts a chair conformation to minimize steric strain.
Synthesis and Reactivity
Synthesis
A common synthetic route to 4-(Methylsulfonyl)piperidine hydrochloride involves the deprotection of a Boc-protected precursor.
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)piperidine hydrochloride [5]
-
Materials: tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, ethyl acetate, 4N hydrochloric acid in ethyl acetate.
-
Procedure:
-
To a mixture of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (1.5 g) and ethyl acetate (10 mL), add a 4N hydrochloric acid-ethyl acetate solution (2.5 mL) dropwise with stirring under ice-cooling.
-
Stir the mixture overnight at room temperature.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with ethyl acetate.
-
The resulting solid is 4-(methylsulfonyl)piperidine hydrochloride (1.08 g, 95% yield).
-
Recrystallization from ethanol can be performed to yield colorless prism crystals.
-
Reactivity
The primary site of reactivity for 4-(Methylsulfonyl)piperidine is the secondary amine within the piperidine ring. It is a nucleophile and readily undergoes reactions such as N-alkylation and N-arylation. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.
General Experimental Protocol: N-alkylation of Piperidine Derivatives [9]
-
Materials: 4-(substituted)-piperidine, alkyl halide (e.g., chloroethylpyrrolidine hydrochloride), a base (e.g., potassium carbonate or sodium hydroxide), a catalyst (e.g., potassium iodide), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve the 4-(substituted)-piperidine in DMF.
-
Add the alkyl halide, base, and potassium iodide to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter if necessary.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-alkylated product.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group of the sulfonyl moiety as a singlet, likely in the range of 2.8-3.0 ppm. The protons on the piperidine ring would appear as multiplets. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) would be deshielded and appear further downfield compared to the protons at positions 3 and 5. The proton at position 4, attached to the same carbon as the sulfonyl group, would also be significantly deshielded.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methyl carbon of the sulfonyl group. The carbon at position 4 of the piperidine ring would be the most deshielded of the ring carbons due to the direct attachment of the electron-withdrawing sulfonyl group. The carbons at positions 2 and 6, adjacent to the nitrogen, would also be downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). An N-H stretching band for the secondary amine would be visible in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and fragmentation patterns characteristic of piperidine rings, such as the loss of alkyl groups adjacent to the nitrogen.
Applications in Drug Discovery
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[10] 4-(Methylsulfonyl)piperidine serves as a key intermediate in the synthesis of compounds targeting a range of diseases, most notably in the development of kinase inhibitors for cancer and inflammatory conditions.[2]
Kinase Inhibitors
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. 4-(Methylsulfonyl)piperidine is incorporated into molecules designed to inhibit specific kinases.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme in the DNA damage response (DDR) pathway.[11] It is activated by single-stranded DNA that forms at sites of DNA damage or stalled replication forks.[12] Once activated, ATR phosphorylates a number of downstream targets, including checkpoint kinase 1 (CHK1), to initiate cell cycle arrest and promote DNA repair.[13] Cancer cells, which often have defects in other DDR pathways, can become heavily reliant on the ATR-CHK1 axis for survival.[13] Therefore, inhibiting ATR is a promising therapeutic strategy to induce synthetic lethality in these tumors.[11][14] The 4-(methylsulfonyl)piperidine moiety can be found in precursors to potent and selective ATR inhibitors.[14]
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in signaling cascades that regulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[15][16] Overactivation of the p38 MAP kinase pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[17][18] Consequently, inhibitors of p38 MAP kinase are being actively pursued as therapeutic agents. Piperidine-substituted compounds have been shown to be potent inhibitors of p38 MAP kinase, effectively suppressing the release of TNF-α.[17][19] The 4-(methylsulfonyl)piperidine scaffold can be a valuable component in the design of such inhibitors.
References
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- 3. 1pchem.com [1pchem.com]
- 4. 4-(Methylsulfonyl)Piperidine Hydrochloride [myskinrecipes.com]
- 5. 4-(Methylsulfonyl)-piperidine HCl synthesis - chemicalbook [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. 290328-55-1|4-(Methylsulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the ATR-CHK1 Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
